molecular formula C18H21NO B2504921 1-Benzhydryl-3-methoxy-3-methylazetidine CAS No. 168144-41-0

1-Benzhydryl-3-methoxy-3-methylazetidine

Cat. No. B2504921
Key on ui cas rn: 168144-41-0
M. Wt: 267.372
InChI Key: JOZOHWCUJSNUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05883093

Procedure details

A slurry of 1-diphenylmethyl)-3-methyl-3-azetidinol hydrochloride (5.00 g, 17.2 mmol) in dry tetrahydrofuran (200 mL) was cooled with an ice bath to 0° C. and treated with sodium hydride (2.10 g of a 60% dispersion in oil, 51.8 mmol) under nitrogen. The cooling bath was removed and the mixture warmed to reflux temperature for 15 min. After cooling to room temperature, iodomethane (7.40 g, 3.22 mL, 51.8 mmol) was added. When the addition was completed, the reaction mixture was heated to reflux temperature for 15 hours. TLC analysis (9:1 hexane/ethyl acetate) revealed the methylation to be complete. The reaction mixture was quenched with saturated aqueous ammonium chloride. The mixture was transferred to a separatory funnel with ethyl acetate and water and then extracted with ethyl acetate. The combined organic extracts were washed with water and brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude product was chromatographed over silica gel, eluting with 9:1 ethyl acetate/hexane. Concentration of appropriate fractions afforded 2.30 g (50%) of the title compound as a colorless oil with MS(EI) 267 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.22 mL
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1(O)[CH2:6][NH:5][CH2:4]1.[H-].[Na+].I[CH3:11].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[C:18]([O:21][CH2:22][CH3:23])(=O)C.O1[CH2:28][CH2:27][CH2:26][CH2:25]1>>[C:14]1([CH:6]([C:3]2[CH:2]=[CH:28][CH:27]=[CH:26][CH:25]=2)[N:5]2[CH2:4][C:22]([O:21][CH3:18])([CH3:23])[CH2:11]2)[CH:13]=[CH:12][CH:17]=[CH:16][CH:15]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
Cl.CC1(CNC1)O
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.22 mL
Type
reactant
Smiles
IC
Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed over silica gel
WASH
Type
WASH
Details
eluting with 9:1 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)(C)OC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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